Ethyl 2-aminomethylidene-3-oxobutanoate

Description

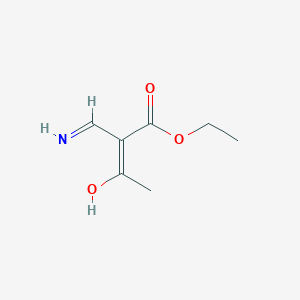

Ethyl 2-aminomethylidene-3-oxobutanoate is a β-ketoester derivative characterized by an aminomethylidene group (–NH–CH=) at position 2 and an oxo group (–C=O) at position 2. This compound has garnered significant attention in medicinal chemistry due to its role as a building block in synthesizing multi-target therapeutics for Alzheimer’s disease (AD). When conjugated with tacrine (a cholinesterase inhibitor), it forms potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors (IC50 values of 0.143 µmol L<sup>−1</sup> and 0.024 µmol L<sup>−1</sup>, respectively), with activity increasing with spacer length between the two moieties . Additionally, it inhibits β-amyloid (Aβ) aggregation and binds bio-metal ions (Cu<sup>II</sup>, Fe<sup>II</sup>, Zn<sup>II</sup>), making it a promising candidate for AD treatment .

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl (E)-3-hydroxy-2-methanimidoylbut-2-enoate |

InChI |

InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3/b6-5+,8-4? |

InChI Key |

GGNGWQCOLPTAFF-WUENEHNASA-N |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/C=N |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminomethylidene-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with aminomethylidene derivatives under controlled conditions . The reaction typically requires a base catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminomethylidene-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 2-aminomethylidene-3-oxobutanoate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-aminomethylidene-3-oxobutanoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

Key structural analogs of ethyl 2-aminomethylidene-3-oxobutanoate differ in substituents at position 2, which critically influence their chemical and biological properties:

Key Observations :

- The aminomethylidene group in the target compound facilitates metal coordination and enzyme inhibition via lone-pair electrons from nitrogen .

- Methyl or benzyl groups (e.g., in Ethyl 2-methyl-3-oxobutanoate) reduce polarity, favoring lipid solubility but diminishing interactions with polar enzyme active sites .

Enzyme Inhibition and Anti-Amyloid Activity

- This compound conjugates: Demonstrated dual AChE/BChE inhibition and Aβ aggregation suppression (~70% inhibition at 10 µM, comparable to kaempferol) .

Metal Chelation

Only the aminomethylidene derivative exhibits significant metal-binding capacity, critical for mitigating metal-induced Aβ aggregation in AD .

Physicochemical Properties

Notes:

- The aminomethylidene group increases polarity, improving aqueous solubility compared to methyl or benzyl derivatives.

- Benzylidene-substituted analogs exhibit lower solubility due to aromatic bulk but higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.